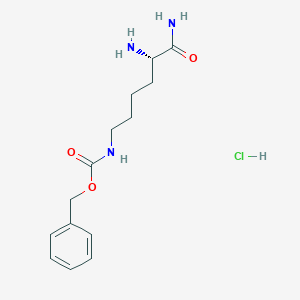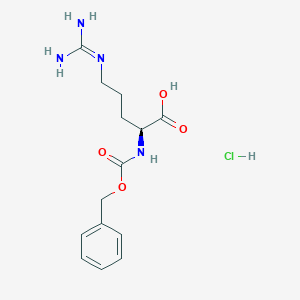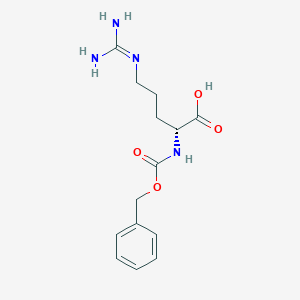
(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
説明
“(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” is a compound with the molecular formula C11H13NO4 . It is also known by other names such as O-ACETYL-L-TYROSINE, O-acetyltyrosine, and H-Tyr (Ac)-OH . The molecular weight of this compound is 223.22 g/mol .
Molecular Structure Analysis
The molecular structure of “(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” includes an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .Physical And Chemical Properties Analysis
The compound “(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” has a molecular weight of 223.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 223.08445790 g/mol . The topological polar surface area of the compound is 89.6 Ų .科学的研究の応用
Application in Analytical and Bioanalytical Chemistry
- Summary : The compound is used in the quantification of peptides using the intrinsic fluorescence of tyrosine . This method involves quantification relative to a non-peptidic calibrant, N-acetyl-l-tyrosine ethyl ester .
- Methods : The fluorescence properties of a 21-residue synthetic peptide corresponding to an S-carbamidomethylated tryptic fragment of human serum albumin were characterised . The method was used to quantify the thiol form of the peptide .
- Results : When differences in fluorescence response (analyte versus calibrant) were accounted for, the measurements obtained via the two methods were in good agreement .
Application in Proteomics
- Summary : The compound is used in the digestion of protein samples with a different complexity . It cleaves predominantly at the characteristic trypsin cleavage sites .
- Methods : In a comparison with common tryptic digestion, non-specific cleavages occur more frequently (mostly after the aromatic residues of Tyr and Phe) and more missed cleavages are generated .
- Results : Because of the preferential cleavages after the basic residues and more developed side specificity, which is not expected to occur for the major trypsin forms, it produces valuable information, which is complementary in part to data based on a strictly specific trypsin digestion .
Application in Enzyme-Catalyzed Derivatization
- Summary : The compound is used in enzyme-catalyzed derivatization of l-tyrosine . This process involves the transformation of l-tyrosine into various high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols .
- Methods : The process involves the use of enzymatic biocatalysts to transform l-tyrosine . The strategies and challenges associated with the production processes are also discussed .
- Results : The enzymatic production of l-tyrosine derivatives has shown promise due to its elevated specificity, diversity, and atom economy .
Application in Biotechnological Production
- Summary : The compound is used in the biotechnological production of l-tyrosine . This process involves the production of l-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
- Methods : The process involves the use of biocatalysts for the manufacturing of various organic compounds from renewable resources .
- Results : The biotechnological methods can produce l-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
Application in UV–Vis Spectroscopy
- Summary : The compound is used in UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure .
- Methods : The process involves the use of conventional, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy and Raman spectroscopy of the side-chain of Tyr residues to investigate different aspects of protein structure .
- Results : The results of these studies provide valuable insights into the structural and functional properties of proteins .
Application in Organic Synthesis
- Summary : The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a formal anti-Markovnikov hydromethylation of alkenes .
- Methods : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
将来の方向性
While specific future directions for “(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” were not found in the search results, boronic acids and their esters, which are structurally similar, are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, future research could potentially focus on the development of new drugs and drug delivery devices using this compound.
特性
IUPAC Name |
(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938404 | |
| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid | |
CAS RN |
17355-23-6 | |
| Record name | N,O-Diacetyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-tyrosyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)




